molecular formula C19H18N2O3S B4153980 N-[4-[(6-methylnaphthalen-2-yl)sulfonylamino]phenyl]acetamide

N-[4-[(6-methylnaphthalen-2-yl)sulfonylamino]phenyl]acetamide

Cat. No.: B4153980
M. Wt: 354.4 g/mol
InChI Key: RVNQIHPJNZNIKU-UHFFFAOYSA-N
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Description

N-[4-[(6-methylnaphthalen-2-yl)sulfonylamino]phenyl]acetamide is an organic compound with a complex structure that includes a naphthyl group, a sulfonyl group, and an acetamide group

Properties

IUPAC Name

N-[4-[(6-methylnaphthalen-2-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-3-4-16-12-19(10-5-15(16)11-13)25(23,24)21-18-8-6-17(7-9-18)20-14(2)22/h3-12,21H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNQIHPJNZNIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(6-methylnaphthalen-2-yl)sulfonylamino]phenyl]acetamide typically involves multiple steps, including the formation of the naphthyl sulfonyl chloride intermediate, which is then reacted with an amine to form the sulfonamide. The final step involves the acetylation of the amine group to form the acetamide. Common reagents used in these reactions include sulfonyl chlorides, amines, and acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(6-methylnaphthalen-2-yl)sulfonylamino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-[(6-methylnaphthalen-2-yl)sulfonylamino]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(6-methylnaphthalen-2-yl)sulfonylamino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The naphthyl group may also interact with hydrophobic pockets in target proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of a sulfonyl group.

    N-(4-bromophenyl)acetamide: Contains a bromine atom instead of the naphthyl group.

    N-(4-methylphenyl)acetamide: Has a methyl group instead of the naphthyl and sulfonyl groups.

Uniqueness

N-[4-[(6-methylnaphthalen-2-yl)sulfonylamino]phenyl]acetamide is unique due to the presence of both the naphthyl and sulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-[(6-methylnaphthalen-2-yl)sulfonylamino]phenyl]acetamide
Reactant of Route 2
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N-[4-[(6-methylnaphthalen-2-yl)sulfonylamino]phenyl]acetamide

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